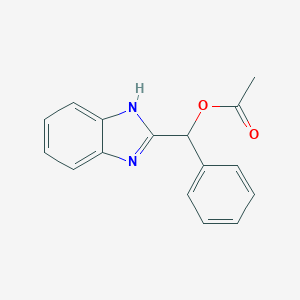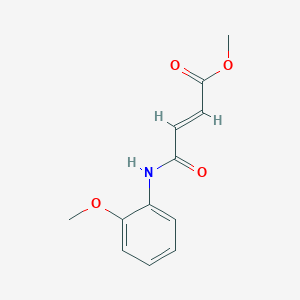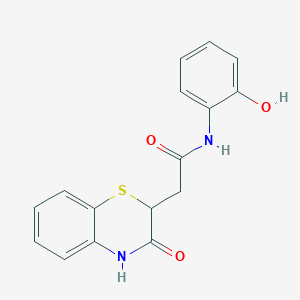
1H-benzimidazol-2-yl(phenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-benzimidazol-2-yl(phenyl)methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has a phenylmethyl group and an acetate group attached to it. The compound has been synthesized using several methods, and its properties have been studied extensively.
Wirkmechanismus
The mechanism of action of 1H-benzimidazol-2-yl(phenyl)methyl acetate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with cellular targets such as enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes and to bind to certain receptors, which may contribute to its anticancer, antifungal, and antibacterial properties.
Biochemical and Physiological Effects:
1H-benzimidazol-2-yl(phenyl)methyl acetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development. The compound has also been shown to inhibit cell proliferation, which is a hallmark of cancer cells. In addition, the compound has been shown to affect the expression of certain genes and proteins that are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-benzimidazol-2-yl(phenyl)methyl acetate in lab experiments is its potential for use as a fluorescent probe for detecting metal ions in biological samples. The compound has also shown promising results in inhibiting the growth of cancer cells and has potential applications in the development of anticancer drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its activity in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1H-benzimidazol-2-yl(phenyl)methyl acetate. One direction is to further investigate the mechanism of action of the compound and to identify its cellular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to explore the potential applications of the compound in other fields of scientific research.
Synthesemethoden
The synthesis of 1H-benzimidazol-2-yl(phenyl)methyl acetate has been reported using several methods. One of the most common methods involves the reaction of 2-phenylbenzimidazole with acetyl chloride in the presence of a base such as pyridine. Another method involves the reaction of 2-phenylbenzimidazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
1H-benzimidazol-2-yl(phenyl)methyl acetate has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its antifungal and antibacterial properties and has shown activity against several strains of fungi and bacteria. In addition, the compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Eigenschaften
Molekularformel |
C16H14N2O2 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
[1H-benzimidazol-2-yl(phenyl)methyl] acetate |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)20-15(12-7-3-2-4-8-12)16-17-13-9-5-6-10-14(13)18-16/h2-10,15H,1H3,(H,17,18) |
InChI-Schlüssel |
KBGMBRJZDUKEIM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)


![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)